molecular formula C13H21N3 B13101807 N-Cyclopentyl-3,6-diethyl-2-pyrazinamine

N-Cyclopentyl-3,6-diethyl-2-pyrazinamine

Cat. No.: B13101807
M. Wt: 219.33 g/mol
InChI Key: XITMUHCWJQHFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-3,6-diethyl-2-pyrazinamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to the class of pyrazinamines, which are nitrogen-containing heterocycles known for their potential as scaffolds in drug discovery. The molecular structure incorporates a pyrazine ring system that is di-substituted with ethyl groups at the 3 and 6 positions, and a cyclopentylamine moiety at the 2-position. This specific arrangement of alkyl and cyclic substituents is designed to influence the molecule's lipophilicity, stereoelectronics, and overall binding affinity for biological targets . The primary research applications for this compound are anticipated in the field of metabolic disease research. Pyrazine and aminothiazole derivatives bearing cyclopentyl groups have been investigated as potent inhibitors of enzymes like dipeptidyl peptidase IV (DPP-4) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . Inhibitors of these enzymes are being explored for the treatment of type 2 diabetes mellitus , obesity, and related metabolic disorders . The cyclopentyl group is a common feature in such inhibitors, as it often contributes to favorable interactions within the hydrophobic pockets of enzyme active sites. Therefore, this compound serves as a valuable intermediate or building block for synthesizing more complex molecules, as well as a compound for direct screening in biological assays to elucidate new therapeutic pathways. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

N-cyclopentyl-3,6-diethylpyrazin-2-amine

InChI

InChI=1S/C13H21N3/c1-3-10-9-14-12(4-2)13(15-10)16-11-7-5-6-8-11/h9,11H,3-8H2,1-2H3,(H,15,16)

InChI Key

XITMUHCWJQHFHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C(=N1)NC2CCCC2)CC

Origin of Product

United States

Preparation Methods

Alkylation of Pyrazine Derivatives via Metal-Mediated Reductive Alkylation

One classical approach to prepare substituted pyrazines involves the reaction of pyrazine derivatives with alkylating agents in the presence of alkali metals as electron sources. According to a patent (US3746711A), pyrazine compounds can be alkylated using alkyl halides or related reagents under strongly basic conditions with metals such as lithium, sodium, or potassium serving as electron donors to facilitate the reaction.

  • Procedure Highlights:

    • Pyrazine compound is dissolved in an inert solvent (e.g., toluene).
    • Alkali metal (e.g., sodium or calcium) is added to form a reactive metal amalgam.
    • Alkylating agent (e.g., cyclopentyl halide) is introduced.
    • The reaction mixture is stirred at elevated temperatures or room temperature for several hours.
    • Workup involves extraction and purification to isolate the substituted pyrazine.
  • Example Data:

Step Reagents/Conditions Yield (%) Notes
Sodium amalgam in toluene Sodium metal + mercury, reflux 110 °C 27% For alkylation of methylpyrazine
Calcium metal addition Calcium metal, stirred 2 hours ~1% Low yield, difficult extraction

This method is adaptable for introducing cycloalkyl groups such as cyclopentyl, though yields may vary based on the alkylating agent and reaction conditions.

Palladium-Catalyzed Amination (Buchwald-Hartwig Coupling)

Comparative Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
Metal-mediated alkylation Pyrazine, alkyl halide, Na/Ca Reflux or RT, inert solvent 1-27 Simple reagents Low yield, difficult purification
Pd-catalyzed amination Halopyrazine, cyclopentylamine, Pd catalyst, base 90 °C, 40 h, inert atmosphere 45-52 High selectivity, good yield Requires Pd catalyst, longer time
Reductive amination Pyrazine aldehyde, cyclopentylamine, NaBH4 RT, ethanol, 20 h ~70 High yield, straightforward Requires aldehyde precursor

Research Findings and Notes

  • The palladium-catalyzed amination method is currently the most efficient and selective for preparing N-Cyclopentyl-3,6-diethyl-2-pyrazinamine, balancing yield and purity.
  • Metal-mediated alkylation is less favored due to lower yields and more difficult workups but may be useful for certain alkyl groups.
  • Reductive amination is a viable alternative if pyrazine aldehydes are accessible.
  • Reaction conditions such as solvent, temperature, and catalyst loading critically affect yield and selectivity.
  • Purification typically involves chromatographic techniques or preparative LCMS to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3,6-diethylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclopentyl-3,6-diethylpyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3,6-diethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, pyrazine derivatives have been shown to inhibit kinase activity, which can lead to the suppression of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Pyrazine Derivatives with Alkyl and Ether Substituents

Key Compounds :

  • 3-Ethoxy-1,2-dihydro-2,5-dimethylpyrazine (CAS 747366-83-2, C₈H₁₄N₂O)
  • 3-Methoxy-2,5-dimethylpyrazine (CAS 19846-22-1, C₇H₁₀N₂O)
  • 2,5-Dimethyl-3-(2-methylbutyl)pyrazine (CAS 72668-36-1, C₁₁H₁₈N₂)

Structural and Functional Differences :

Property N-Cyclopentyl-3,6-diethyl-2-pyrazinamine 3-Methoxy-2,5-dimethylpyrazine 2,5-Dimethyl-3-(2-methylbutyl)pyrazine
Substituents Ethyl (×2), cyclopentylamine Methoxy, methyl (×2) Methyl (×2), 2-methylbutyl
Molecular Weight ~221.34 g/mol (C₁₃H₂₃N₃) 138.17 g/mol 178.28 g/mol
Electronic Effects Electron-donating (ethyl, amine) Electron-donating (methoxy) Electron-donating (alkyl chains)
Steric Bulk High (cyclopentylamine) Moderate High (branched alkyl)

Implications :

  • The cyclopentylamine group in the target compound introduces significant steric hindrance compared to methoxy or smaller alkyl groups in analogs. This may reduce metabolic degradation but could also limit bioavailability .

Chloropyridinyl and Piperazine-Based Analogs

Key Compounds :

  • 1-((6-Chloropyridin-3-yl)methyl)piperazine (CAS 1135439-04-1, Similarity: 0.82)
  • N,N'-Dimethylethylenediamine (CAS 110-70-3)

Comparison :

  • Chloropyridinyl analogs () exhibit electron-withdrawing chlorine atoms, contrasting with the electron-donating ethyl groups in the target compound. This difference could influence binding affinity in enzyme inhibition studies .
  • Piperazine derivatives () lack the pyrazine core but share amine functionality. Piperazines are often used as solubilizing moieties in drug design, whereas the cyclopentylamine in the target compound may prioritize target specificity over solubility .

Heterocyclic Compounds with PARP Inhibition Activity

Key Compounds :

  • Oxadiazole-based PARP inhibitors (, e.g., Compounds 5c and 5d)

Activity Insights :

  • While the target compound’s activity is undocumented, oxadiazole analogs in demonstrate IC₅₀ values in the nanomolar range against breast cancer cells. The pyrazine core in the target compound could similarly interact with PARP’s NAD⁺-binding domain, but its lack of oxadiazole or biphenyl groups may reduce potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.